molecular formula C9H13NO3 B1296765 Tert-butyl n-(2-furyl)carbamate CAS No. 56267-47-1

Tert-butyl n-(2-furyl)carbamate

Cat. No.: B1296765
CAS No.: 56267-47-1
M. Wt: 183.2 g/mol
InChI Key: QUPYDDORIVFDHP-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

The compound is a Boc-protected amine . Boc-protected amines are widely used in the synthesis of carbamates, thiocarbamates, and ureas . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis. It is used to protect amines from reacting with other functional groups present in the molecule during a chemical reaction .

Biochemical Pathways

The compound is involved in the synthesis of carbamates, thiocarbamates, and ureas . These compounds are found in a wide array of bioactive compounds, including herbicides, insecticides, bactericides, and antiviral agents . They are noted for their chemical stability and potential to enhance cellular membrane permeability .

Pharmacokinetics

041 g/mL at 25 °C) and refractive index (n20/D 14500) have been reported .

Result of Action

The result of the action of Tert-butyl n-(2-furyl)carbamate largely depends on the context of its use. In the context of organic synthesis, it serves as a protecting group for amines, enabling the synthesis of complex molecules .

Biochemical Analysis

Biochemical Properties

Tert-butyl n-(2-furyl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, including proteases and peptidases, which are involved in the cleavage and formation of peptide bonds. The nature of these interactions is primarily through the formation of covalent bonds with the active sites of these enzymes, leading to the inhibition or activation of their catalytic activities .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to alterations in signal transduction pathways. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation. This compound can also interact with transcription factors, resulting in changes in gene expression. Furthermore, it can modulate the activity of various signaling molecules, such as kinases and phosphatases, thereby affecting cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as the inhibition of tumor growth and the modulation of immune responses. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to peptide synthesis and degradation. It interacts with enzymes such as proteases and peptidases, which play a crucial role in the metabolism of peptides. Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cells, it can bind to specific proteins, leading to its localization and accumulation in certain cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, it can be found in the cytoplasm, where it interacts with various signaling molecules and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl n-(2-furyl)carbamate can be synthesized through a multi-step process involving the reaction of 2-furoyl chloride with tert-butyl alcohol and sodium azide. The reaction is typically carried out under an argon atmosphere at room temperature for 20 hours, followed by refluxing for 15 hours . The resulting product is purified using flash silica gel chromatography.

Industrial Production Methods

In industrial settings, this compound is produced in high yields by reacting a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-(2-furyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chlorine are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxides and ketones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated furans and other substituted derivatives.

Scientific Research Applications

Tert-butyl n-(2-furyl)carbamate is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl n-(2-furyl)carbamate is unique due to its furan ring, which imparts distinct chemical properties and reactivity compared to other carbamate derivatives. This makes it particularly useful in specific synthetic applications where the furan ring’s reactivity is advantageous .

Properties

IUPAC Name

tert-butyl N-(furan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2,3)13-8(11)10-7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPYDDORIVFDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312141
Record name Tert-butyl n-(2-furyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56267-47-1
Record name 56267-47-1
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Record name Tert-butyl n-(2-furyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(furan-2-yl)carbamate
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Synthesis routes and methods

Procedure details

A solution of furan-2-carboxylic acid (35.0 g, 312.2 mmol), triethylamine (86 mL, 624.5 mmol), and diphenyl phosphorazidate (DPPA) (135 mL, 624.5 mmol) in tert-butyl alcohol (400 mL) was refluxed overnight. The volatile was removed in vacuo and the residue was purified by chromatography (silica gel, PE to EA:PE (1:30, v:v)) to give compound C3-2 as a white solid (55.0 g, yield: 96%). 1H NMR (DMSO-d6, 400 MHz) δ: 1.43 (s, 9H), 5.91 (s, 1H), 6.37 (t, J=2.6 Hz, 1H), 7.26 (s, 1H), 9.81 (s, 1H).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step One
Name
diphenyl phosphorazidate
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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